molecular formula C10H10FNO2 B13584082 2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile

2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile

Cat. No.: B13584082
M. Wt: 195.19 g/mol
InChI Key: XHSUGUZPMQORAR-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10FNO2 It is a derivative of acetonitrile, where the phenyl ring is substituted with fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

For industrial production, the synthesis may involve multiple steps including decarboxylation, aldoxime reaction, and dehydration . These steps are optimized to improve yield and reduce costs, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are typically employed under controlled conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile is used in several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile exerts its effects involves interactions with specific molecular targets. The presence of the fluoro and methoxy groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro group in 2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

2-(3-fluoro-2,6-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H10FNO2/c1-13-9-4-3-8(11)10(14-2)7(9)5-6-12/h3-4H,5H2,1-2H3

InChI Key

XHSUGUZPMQORAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)CC#N

Origin of Product

United States

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